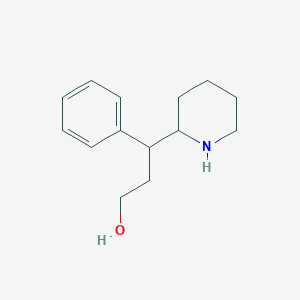

2-Piperidinepropanol, g-phenyl-

Description

2-Piperidinepropanol, γ-phenyl- (CAS 14474-40-9) is a piperidine derivative with a propanol chain and a phenyl substituent at the γ-position (third carbon of the propanol chain). Its molecular formula is C₁₄H₂₁NO, indicating a larger, more lipophilic structure compared to simpler piperidine alcohols. Piperidine derivatives are widely studied for their pharmacological and synthetic utility, particularly in opioid analogs and central nervous system (CNS) agents .

Key structural features:

- Piperidine ring: A six-membered amine ring providing conformational flexibility.

- Propanol chain: A three-carbon chain with a hydroxyl group, enabling hydrogen bonding and solubility modulation.

- γ-Phenyl substitution: Aromatic ring at the γ-position, likely enhancing lipophilicity and influencing receptor binding .

Properties

CAS No. |

14474-40-9 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

3-phenyl-3-piperidin-2-ylpropan-1-ol |

InChI |

InChI=1S/C14H21NO/c16-11-9-13(12-6-2-1-3-7-12)14-8-4-5-10-15-14/h1-3,6-7,13-16H,4-5,8-11H2 |

InChI Key |

ORLHWXNQUUVXDC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(CCO)C2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

2-Piperidinepropanol, g-phenyl- is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

2-Piperidinepropanol, g-phenyl- is characterized by the presence of a piperidine ring and a phenyl group attached to a propanol chain. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-Piperidinepropanol, g-phenyl- can be categorized into several key areas:

- Anticancer Properties : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

- Neurological Effects : The compound has been studied for its potential in treating neurological disorders, particularly due to its interaction with neurotransmitter systems.

The anticancer activity of 2-Piperidinepropanol, g-phenyl- is primarily attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar piperidine structures have shown IC50 values indicating potent inhibition of cancer cell growth.

Case Studies

- Breast Cancer Cell Lines : In vitro studies demonstrated that derivatives of 2-Piperidinepropanol exhibited IC50 values ranging from 7.9 to 92 µM against breast cancer cells, suggesting significant antiproliferative activity.

- Pancreatic Cancer Models : Preclinical models indicated that certain analogs showed promising results in reducing tumor growth in pancreatic ductal adenocarcinoma (PDAC) with an IC50 value of 9.28 µM.

2-Piperidinepropanol, g-phenyl- has been explored for its effects on neurotransmitter systems, particularly as a muscarinic antagonist. This property suggests potential applications in treating conditions like tardive dyskinesia and other movement disorders.

Research Findings

Studies have shown that similar compounds can modulate receptor activity, leading to therapeutic effects in models of Parkinson's disease and other neurological conditions.

Pharmacological Profiles

The pharmacological profiles of compounds related to 2-Piperidinepropanol indicate their potential as therapeutic agents:

- Dopaminergic Activity : Some derivatives exhibit selectivity for dopamine receptors, which may help mitigate symptoms in Parkinson's disease.

- Serotonergic Activity : Compounds have also shown affinity for serotonin receptors, indicating a broader spectrum of activity that could be beneficial in mood disorders.

| Receptor Type | Affinity | Selectivity |

|---|---|---|

| Dopamine D2 | High | Selective over D1 |

| Serotonin 5-HT2C | Moderate | High selectivity over D2 |

Comparison with Similar Compounds

3-(Piperidin-2-yl)propan-1-ol (CAS 24448-89-3)

- Molecular Formula: C₈H₁₇NO

- Structure: Similar propanol-piperidine backbone but lacks the γ-phenyl group.

- Applications : Intermediate in organic synthesis; less likely to exhibit CNS activity due to absence of aromatic substituents .

| Property | 2-Piperidinepropanol, γ-phenyl- | 3-(Piperidin-2-yl)propan-1-ol |

|---|---|---|

| Molecular Weight | 219.33 g/mol | 143.23 g/mol |

| Lipophilicity (LogP)* | Higher (estimated ~2.5) | Lower (estimated ~1.0) |

| Aromatic Substituent | Yes (γ-phenyl) | No |

| Pharmacological Relevance | Potential CNS modulation | Limited reported activity |

Piperidine-2-ethanol (CAS 1484-84-0)

- Molecular Formula: C₇H₁₅NO

- Structure: Ethanol chain instead of propanol; shorter chain reduces steric bulk.

- Properties : Higher water solubility due to shorter chain and absence of phenyl group.

- Applications : Used in chemical synthesis; safety data emphasize moderate toxicity (e.g., skin/eye irritation) .

Fentanyl Analogs (4-Phenylamidopiperidines)

- Example : N-(1-phenethyl-4-piperidinyl)propionanilide (Fentanyl)

- Structure : Piperidine core with phenyl and amide substituents.

- Pharmacology : High μ-opioid receptor affinity due to phenyl and amide groups.

- Contrast: Unlike 2-Piperidinepropanol, γ-phenyl-, fentanyl derivatives prioritize amide linkages for receptor binding, whereas the propanol chain in the target compound may favor different interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.